5-Ethyl-2-hydroxybenzamide
Description
5-Ethyl-2-hydroxybenzamide is a substituted benzamide derivative characterized by an ethyl group at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the ethyl substituent, which may enhance membrane permeability compared to simpler benzamides.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-4-8(11)7(5-6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
OOKPYRZIOWAPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-hydroxybenzamide can be achieved through the direct condensation of 5-ethyl-2-hydroxybenzoic acid with ammonia or an amine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 5-Ethyl-2-hydroxybenzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antioxidant properties.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s thrombin-inhibitory activity is likely due to its interaction with the active site of thrombin, preventing the conversion of fibrinogen to fibrin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate : The additional hydroxyl and methylpropanamido groups enhance hydrogen-bonding capacity, which may influence crystallinity and thermal stability. Its crystal structure has been resolved, demonstrating intermolecular hydrogen bonds critical for solid-state stability .
Analytical Characterization
- FT-IR and ¹H NMR : Used extensively for confirming hydrazide and tetrazole functionalities in related compounds. For example, NH stretches in hydrazides appear at ~3200–3300 cm⁻¹, while tetrazole C=N vibrations occur near 1600 cm⁻¹ .
- Melting Points: Ethyl-substituted benzamides typically have melting points between 120–180°C, whereas amino or hydroxyl derivatives (e.g., 5-amino analogs) show higher melting points due to stronger intermolecular interactions .
Data Tables
Table 1. Structural and Functional Comparison
Critical Analysis of Data Gaps
- Toxicity and Ecotoxicity: No data exist for 5-ethyl-2-hydroxybenzamide, though analogs like N-(2-ethylhexyl)benzamide lack comprehensive toxicity profiles, highlighting a need for in vitro safety studies .
- Mechanistic Studies : While heterocyclic derivatives show enzyme inhibition (e.g., COX-2), the role of the ethyl group in 5-ethyl-2-hydroxybenzamide remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
